molecular formula C13H10N2O2 B3033043 4-[(E)-2-(4-nitrophenyl)vinyl]pyridine CAS No. 7372-12-5

4-[(E)-2-(4-nitrophenyl)vinyl]pyridine

Cat. No. B3033043
CAS RN: 7372-12-5
M. Wt: 226.23 g/mol
InChI Key: YTSRULMQDDSWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(E)-2-(4-nitrophenyl)vinyl]pyridine” is a chemical compound with the molecular formula C13H10N2O2 . It is structurally related to pyridinium salts, which are familiar structures in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

The synthesis of pyridinium salts, which are structurally similar to “4-[(E)-2-(4-nitrophenyl)vinyl]pyridine”, has been extensively studied. These compounds can be synthesized from various cyclic or acyclic precursors . Another method involves the Hantzsch Dihydropyridine (Pyridine) Synthesis, which allows the preparation of dihydropyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia .


Molecular Structure Analysis

The molecular structure of “4-[(E)-2-(4-nitrophenyl)vinyl]pyridine” is characterized by a pyridine ring attached to a vinyl group, which is further connected to a 4-nitrophenyl group . The pyridine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Detection of 4-Nitrophenol

4-[(E)-2-(4-nitrophenyl)vinyl]pyridine has been used in the development of a novel pyridine diketopyrrolopyrrole-functionalized graphene oxide (PDPP–GO) composite. This composite was constructed for the first time by an improved Hummers’ method for highly sensitive detection of 4-nitrophenol (4-NP) in the environment . The PDPP–GO coated glassy carbon electrode (PDPP–GO/GCE) direct electrochemical sensor demonstrated the best electrocatalytic activity for 4-nitrophenol detection .

Catalytic Reduction of 4-Nitrophenol

The compound has been used in the synthesis of various nanostructured materials that have been applied as catalysts for the reduction of nitrophenol in the presence of reducing agents . The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials .

Synthesis of Medicines

4-[(E)-2-(4-nitrophenyl)vinyl]pyridine is an important raw material widely used to synthesize medicines . It’s crucial to monitor 4-NP at low concentrations during environmental analysis .

Synthesis of Pesticides

This compound is also used in the synthesis of pesticides . Given its toxicity, it’s important to monitor its levels in the environment .

Synthesis of Dyes

4-[(E)-2-(4-nitrophenyl)vinyl]pyridine is used in the synthesis of dyes . Its use in this field is due to its ability to form stable colored compounds .

Environmental Analysis

Due to its widespread use and potential toxicity, 4-[(E)-2-(4-nitrophenyl)vinyl]pyridine is often a target of environmental analysis . It’s important to monitor its levels in the environment to ensure safety .

Safety and Hazards

The safety data sheet for a similar compound, 2-[(E)-2-(4-Nitrophenyl)vinyl]pyridine, suggests that it may be harmful if inhaled or swallowed, and may cause skin and eye irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid release to the environment .

properties

IUPAC Name

4-[(E)-2-(4-nitrophenyl)ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-15(17)13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h1-10H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSRULMQDDSWNN-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101036275
Record name 4-(3-Nitrostyryl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(4-nitrophenyl)vinyl]pyridine

CAS RN

46837-95-0
Record name 4-(3-Nitrostyryl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-2-(4-nitrophenyl)vinyl]pyridine
Reactant of Route 2
Reactant of Route 2
4-[(E)-2-(4-nitrophenyl)vinyl]pyridine
Reactant of Route 3
Reactant of Route 3
4-[(E)-2-(4-nitrophenyl)vinyl]pyridine
Reactant of Route 4
Reactant of Route 4
4-[(E)-2-(4-nitrophenyl)vinyl]pyridine
Reactant of Route 5
Reactant of Route 5
4-[(E)-2-(4-nitrophenyl)vinyl]pyridine
Reactant of Route 6
Reactant of Route 6
4-[(E)-2-(4-nitrophenyl)vinyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.